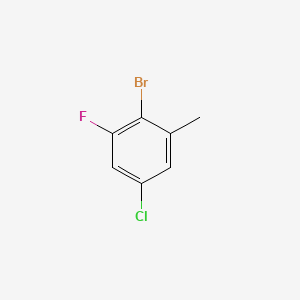

2-Bromo-5-chloro-1-fluoro-3-methylbenzene

Description

Properties

IUPAC Name |

2-bromo-5-chloro-1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGCZQFQADYULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a strategic synthetic pathway for the preparation of 2-bromo-5-chloro-1-fluoro-3-methylbenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis is designed to be efficient and regioselective, leveraging fundamental principles of electrophilic aromatic substitution and diazonium salt chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis of this target molecule.

Introduction and Strategic Retrosynthesis

This compound is a unique halogenated toluene derivative. The specific arrangement of its substituents offers a scaffold for the development of novel bioactive molecules and advanced materials. The strategic placement of bromo, chloro, and fluoro groups, each with distinct electronic and steric properties, allows for selective functionalization and tuning of molecular properties.

Our synthetic strategy is rooted in a logical retrosynthetic analysis, designed to control the regiochemistry of substitution on the aromatic ring. The directing effects of the substituents are paramount in determining the sequence of reactions.

A plausible retrosynthetic pathway is outlined below:

This analysis suggests a four-step forward synthesis commencing with the commercially available starting material, 3-chloro-5-fluorotoluene. The key transformations include nitration, reduction of the nitro group, and a final Sandmeyer reaction to introduce the bromine atom.

Synthetic Pathway and Mechanistic Rationale

The chosen synthetic route is a linear sequence designed for optimal regiochemical control. The directing effects of the substituents at each step are crucial for achieving the desired substitution pattern.

Step 1: Nitration of 3-Chloro-5-fluorotoluene

The initial step involves the electrophilic nitration of 3-chloro-5-fluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methyl group (-CH₃) is an activating ortho-, para-director, while the chloro (-Cl) and fluoro (-F) groups are deactivating ortho-, para-directors. The nitronium ion (NO₂⁺) will preferentially add to the position that is most activated and sterically accessible. The position ortho to the methyl group and meta to both the chloro and fluoro groups is the most likely site of nitration.

Step 2: Reduction of the Nitro Group

The nitro group of 5-chloro-1-fluoro-3-methyl-2-nitrobenzene is then reduced to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved through various methods. A common and effective method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)[1][2]. This method is generally high-yielding and tolerant of a wide range of functional groups. The mechanism involves the stepwise reduction of the nitro group by the metal, with the acidic medium providing the necessary protons[3].

Step 3: Diazotization of the Amine

The resulting aniline derivative, 2-amino-5-chloro-1-fluoro-3-methylbenzene, is then converted to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or hydrobromic acid, at low temperatures (0-5 °C)[4][5][6]. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt[7].

Step 4: Sandmeyer Reaction

The final step is the conversion of the diazonium salt to the target this compound via a Sandmeyer reaction[8][9]. This reaction utilizes a copper(I) salt, in this case, copper(I) bromide (CuBr), to facilitate the replacement of the diazonium group with a bromine atom. The reaction is thought to proceed through a radical mechanism.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Chloro-1-fluoro-3-methyl-2-nitrobenzene

Materials:

-

3-Chloro-5-fluorotoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 3-chloro-5-fluorotoluene to the cold sulfuric acid with continuous stirring.

-

In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid.

-

Add the potassium nitrate solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford pure 5-chloro-1-fluoro-3-methyl-2-nitrobenzene.

Step 2: Synthesis of 2-Amino-5-chloro-1-fluoro-3-methylbenzene

Materials:

-

5-Chloro-1-fluoro-3-methyl-2-nitrobenzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-chloro-1-fluoro-3-methyl-2-nitrobenzene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask[10][11].

-

Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is basic (pH > 10).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chloro-1-fluoro-3-methylbenzene.

Step 3 & 4: Diazotization and Sandmeyer Reaction to Synthesize this compound

Materials:

-

2-Amino-5-chloro-1-fluoro-3-methylbenzene

-

Hydrobromic Acid (HBr, 48%)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Diethyl Ether

-

Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Diazotization:

-

Dissolve 2-amino-5-chloro-1-fluoro-3-methylbenzene in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C[4].

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until the gas evolution ceases[12].

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the combined organic layers with sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₅BrClF | 223.47 | 1242339-10-1 |

| 5-Chloro-1-fluoro-3-methyl-2-nitrobenzene | C₇H₅ClFNO₂ | 189.57 | - |

| 2-Amino-5-chloro-1-fluoro-3-methylbenzene | C₇H₇ClFN | 159.59 | - |

Note: CAS numbers for intermediates may not be readily available.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any byproducts.

Conclusion

This technical guide has detailed a robust and regioselective synthetic route for the preparation of this compound. By carefully considering the directing effects of the substituents and employing well-established synthetic transformations, this multi-step synthesis provides a reliable method for accessing this valuable polysubstituted aromatic compound. The provided experimental protocols, along with the mechanistic rationale, serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-5-fluoro-3-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

-

NileRed. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.

-

ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

-

SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

Royal Society of Chemistry. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Retrieved from [Link]

-

Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

-

Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Retrieved from [Link]

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, September 8). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

-

Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene | C7H5BrClF | CID 84789342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-5-chloro-1-fluoro-3-methylbenzene

Introduction

2-bromo-5-chloro-1-fluoro-3-methylbenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is a critical prerequisite for its effective use in research and development. This guide provides a comprehensive overview of the key physicochemical characteristics of this molecule, framed not just as a list of properties, but as a methodological approach to their determination and interpretation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a framework for self-validating protocols.

Molecular and Structural Properties

A foundational understanding of a molecule begins with its structural and fundamental properties. These values are often the first step in computational modeling and experimental design.

Molecular Structure and Identification

The structure of this compound is a substituted toluene ring. The precise arrangement of the substituents dictates its chemical reactivity, intermolecular interactions, and overall physical properties.

Table 1: Core Molecular and Structural Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1242339-10-1 | Apollo Scientific[2] |

| Molecular Formula | C₇H₅BrClF | PubChem[1] |

| Molecular Weight | 223.47 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=CC(=C1Br)F)Cl | PubChem[1] |

| InChI Key | BAGCZQFQADYULL-UHFFFAOYSA-N | PubChem[1] |

Computational Descriptors

In the absence of extensive experimental data, computational models provide valuable initial insights into the molecule's behavior. The XLogP3 value, for instance, is a calculated measure of hydrophobicity, suggesting that this compound is significantly more soluble in non-polar organic solvents than in water. The zero topological polar surface area (TPSA) is expected for a molecule lacking heteroatoms with exchangeable protons, indicating low potential for hydrogen bonding.[1]

Table 2: Computed Physicochemical Descriptors

| Property | Value | Source |

| XLogP3 | 3.7 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Physical Properties: Determination and Rationale

The physical state and bulk properties of a compound are critical for handling, formulation, and process development. The following sections detail the standard methodologies for determining these properties, emphasizing the rationale behind each step to ensure data integrity.

Melting Point

The melting point is a fundamental property that provides a preliminary indication of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

This protocol is a standard and reliable method for determining the melting point of a solid organic compound.[4][5]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[3] Load a small amount of the compound into a capillary tube by tapping the open end into the sample and then gently tapping the sealed end on a hard surface to pack the material.[5]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination: Conduct a rapid initial heating to estimate the approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool. Then, heat at a slow rate (1-2°C per minute) as the temperature approaches the estimated melting point.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range is the melting point.[4][5]

Causality: A slow heating rate is crucial for accurate determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer. A wide melting range is indicative of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.[3]

Boiling Point

For liquid compounds, the boiling point is a key characteristic. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

This micro-method is ideal when only a small amount of the liquid sample is available.[7]

-

Sample Preparation: Place a few drops of the liquid into a small test tube. Invert a sealed-end capillary tube into the liquid.[7]

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]

-

Heating: Gently heat the arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6][7]

-

Data Recording: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6]

Causality: The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure is equal to the atmospheric pressure.

Density

Density is a measure of mass per unit volume and is a useful property for compound characterization and for calculations in process chemistry.[8][9]

The pycnometer method is a precise way to determine the density of a liquid.[8]

-

Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer.

-

Sample Measurement: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Adjust the temperature to a standard value (e.g., 20°C).

-

Weighing: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[9]

Causality: The use of a calibrated pycnometer ensures an accurate volume measurement. Temperature control is critical as the density of liquids is temperature-dependent.[9]

Solubility Profile

Understanding the solubility of a compound is essential for its application in solution-phase reactions, purification, and formulation. A qualitative solubility analysis can provide significant insights into the polarity and functional groups present in a molecule.

This systematic approach determines the solubility of a compound in a range of solvents with varying polarities and pH.[10][11][12]

-

Procedure: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent.

-

Observation: Agitate the mixture and observe if the solid dissolves completely.

-

Solvent Progression: Test the solubility in the following solvents in a logical sequence:

-

Water: To determine polarity and the presence of highly polar functional groups.

-

5% HCl (aq): To test for basic functional groups, such as amines.

-

5% NaOH (aq): To test for acidic functional groups, such as phenols or carboxylic acids.

-

Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether, Toluene): To assess solubility in solvents of varying polarity.

-

Expected Solubility for this compound: Based on its structure and high XLogP3 value, the compound is expected to be insoluble in water, 5% HCl, and 5% NaOH.[1] It is anticipated to be soluble in a range of organic solvents, particularly those with low to moderate polarity like toluene, diethyl ether, and acetone.[13]

dot graph TD { subgraph "Solubility Testing Workflow" A[Start with Unknown Compound] --> B{Test Solubility in Water}; B -- Soluble --> C{Test with Litmus Paper}; B -- Insoluble --> D{Test Solubility in 5% NaOH}; D -- Soluble --> E{Test Solubility in 5% NaHCO3}; D -- Insoluble --> F{Test Solubility in 5% HCl}; F -- Soluble --> G[Compound is Basic]; F -- Insoluble --> H{Test Solubility in Concentrated H2SO4}; H -- Soluble --> I[Compound is Neutral with N or S]; H -- Insoluble --> J[Compound is Inert]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: A workflow for the systematic determination of organic compound solubility.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the types of bonds present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the aromatic ring and the C-H bonds of the methyl group.[14]

-

Aromatic C-H Stretch: A weak to medium absorption is expected in the region of 3030-3100 cm⁻¹.[15]

-

Aliphatic C-H Stretch: Absorptions corresponding to the methyl group should appear just below 3000 cm⁻¹.[14]

-

Aromatic C=C Bending: Characteristic "ring mode" absorptions are expected in the 1400-1600 cm⁻¹ region.[15]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring will influence the strong absorptions in the 650-900 cm⁻¹ region.[15] The specific pattern for a 1,2,3,4,5-pentasubstituted ring can be complex but is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The aromatic region (δ 6.5-8.0 ppm) is expected to show signals for the two protons on the benzene ring.[16][17] The methyl group will likely appear as a singlet in the benzylic region (δ 2.0-3.0 ppm).[16][17]

-

¹³C NMR: The aromatic carbons are expected to resonate in the δ 120-150 ppm range.[17][18] Due to the various halogen substituents, each of the six aromatic carbons is expected to be chemically non-equivalent, resulting in six distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition from the isotopic distribution.

-

Molecular Ion Peak (M+): The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[19][20] This will produce a cluster of peaks at M, M+2, and M+4, with the relative intensities determined by the isotopic abundances of bromine and chlorine.[21] This distinct pattern is a powerful confirmation of the presence of both a bromine and a chlorine atom in the molecule.[22][23]

dot graph G { layout=neato; node [shape=box, style=filled]; subgraph "Spectroscopic Analysis Workflow" A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Functional Group ID\n(Aromatic C-H, C=C)", pos="0,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Structural Elucidation\n(¹H and ¹³C Environment)", pos="2.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Molecular Weight and\nIsotopic Pattern Confirmation", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; A -- B; A -- C; A -- D; B -- E; C -- F; D -- G; end }

Caption: A logical workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided a detailed framework for their experimental determination. By understanding the causality behind these experimental protocols, researchers can ensure the generation of high-quality, reliable data. While specific experimental values for some properties of this compound are not yet widely available in the literature, the methodologies described herein represent the standard for robust characterization. This foundational knowledge is indispensable for the successful application of this compound in any scientific or developmental endeavor.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

7 Easy Tests to Identify Organic Compounds in the Field. (2024, October 14). Retrieved from [Link]

-

Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(11), 1547. Retrieved from [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Retrieved from [Link]

-

The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. (n.d.). ACS Publications. Retrieved from [Link]

-

Mass spectrum of molecules with 1Br and 1Cl. (2024, May 24). YouTube. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

18.8: Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts. Retrieved from [Link]

-

Density measurement of liquids. (n.d.). Calnesis Laboratory. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-1-chloro-5-fluoro-3-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004, February 18). Modgraph. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. Retrieved from [Link]

-

Density of Liquid – Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

-

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Organic Chemistry LABORATORY. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

-

Determination of Boiling Point of Hydrocarbons, Chemistry tutorial. (n.d.). Tutorsglobe.com. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

2.10: Spectroscopy of Aromatic Compounds. (2025, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Micro Method Determination of Boiling Point of Hydrocarbons Essay. (2024, November 13). IvyPanda. Retrieved from [Link]

-

Determination of Boiling Point. (n.d.). Scribd. Retrieved from [Link]

-

1-Bromo-3-chloro-5-methylbenzene. (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. This compound | C7H5BrClF | CID 50998611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1242339-10-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. calnesis.com [calnesis.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. organicagcentre.ca [organicagcentre.ca]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. Sci-Hub. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory / Journal of Chemical Education, 1999 [sci-hub.box]

- 23. pubs.acs.org [pubs.acs.org]

2-bromo-5-chloro-1-fluoro-3-methylbenzene characterization data

An In-depth Technical Guide to the Characterization of 2-bromo-5-chloro-1-fluoro-3-methylbenzene

Introduction

This compound is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science as a synthetic building block. Its specific substitution pattern, featuring three different halogens and a methyl group, offers a unique electronic and steric profile that can be exploited in the design of novel molecules. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development, ensuring purity, confirming structural integrity, and predicting its behavior in chemical transformations.

This guide provides a detailed overview of the essential characterization data for this compound. As a Senior Application Scientist, the following sections synthesize fundamental analytical principles with practical, field-proven insights to offer a comprehensive analytical portrait of the molecule. The protocols and data presented herein are designed to be self-validating, providing researchers with the necessary information to identify and utilize this compound with confidence.

Molecular Structure and Physicochemical Properties

The structural arrangement of substituents on the benzene ring dictates the molecule's overall properties. The IUPAC name, this compound, defines the precise location of each group, which is essential for interpreting the spectroscopic data that follows.

Caption: General experimental workflow for NMR analysis.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal for locking the magnetic field.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer. The instrument is then instructed to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. The field homogeneity is then optimized through a process called "shimming."

-

Spectral Analysis: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled) spectra.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.3 - 7.5 | Doublet of doublets (dd) | ⁴JHF ≈ 5-6 Hz, ⁴JHH ≈ 2-3 Hz | 1H |

| H-6 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴JHF ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz | 1H |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | 3H |

-

Rationale: The electron-withdrawing nature of the halogens will deshield the aromatic protons, causing them to appear downfield. The exact positions are influenced by the combined electronic effects of all substituents. [1]The protons H-4 and H-6 will show coupling to the fluorine atom (⁴JHF) and to each other (⁴JHH). The methyl group protons are not adjacent to any other protons, so they will appear as a singlet.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-F) | ~155 - 165 (d, ¹JCF ≈ 240-250 Hz) | Direct attachment to highly electronegative F causes a large downfield shift and a large one-bond C-F coupling. |

| C-2 (C-Br) | ~110 - 120 | The carbon bearing the bromine atom is shielded relative to an unsubstituted carbon. |

| C-3 (C-CH₃) | ~135 - 145 | The methyl group is electron-donating, but this carbon is also influenced by adjacent halogens. |

| C-4 (C-H) | ~125 - 135 | Aromatic CH carbon, influenced by adjacent substituents. |

| C-5 (C-Cl) | ~130 - 140 | The carbon attached to chlorine is deshielded. |

| C-6 (C-H) | ~120 - 130 | Aromatic CH carbon, influenced by adjacent substituents. |

| -CH₃ | ~15 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |

-

Rationale: The prediction of ¹³C NMR chemical shifts in substituted benzenes is based on the additive effects of each substituent on the chemical shifts of the ipso, ortho, meta, and para carbons. [1][2]The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

The ¹⁹F NMR spectrum provides specific information about the fluorine environment. Given that there is only one fluorine atom in the molecule, a single resonance is expected.

Table 4: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| F-1 | -110 to -130 | Multiplet | The chemical shift is typical for a fluorine atom on an aromatic ring. [3][4][5]The signal will be split by coupling to the ortho-protons (H-6) and the meta-proton (H-4). |

-

Rationale: The chemical shift of fluorine is highly sensitive to the electronic environment. The presence of multiple halogens and a methyl group will influence the final chemical shift. [6]The signal will appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Analysis

-

Sample Preparation: A small drop of the neat liquid sample (if liquid at room temperature) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air is recorded first and subtracted from the sample spectrum.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium to Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |

| 1250 - 1000 | C-F Stretch | Strong |

| 850 - 550 | C-Cl Stretch | Medium to Strong |

| 690 - 515 | C-Br Stretch | Medium to Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

-

Rationale: The spectrum will be dominated by absorptions characteristic of a substituted benzene ring. [7][8]The C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹. The carbon-halogen stretches are found in the fingerprint region (below 1500 cm⁻¹). Specifically, the C-F stretch is typically the highest in energy, followed by C-Cl and C-Br. [9][10]The out-of-plane C-H bending pattern can sometimes provide information about the substitution pattern on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Analysis

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is injected into the mass spectrometer, typically using an Electron Ionization (EI) source.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Analysis: The molecular ion and any fragment ions produced are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

Table 6: Predicted Key Mass Spectrometry Fragments

| m/z | Ion | Rationale |

| 222/224/226 | [M]⁺• | Molecular Ion Peak Cluster: The presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion. [11][12] |

| 207/209/211 | [M - CH₃]⁺ | Loss of the methyl group. |

| 143/145 | [M - Br]⁺ | Loss of a bromine radical. |

| 187/189 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds, although less likely here due to the high degree of substitution. |

-

Rationale: The most prominent feature in the mass spectrum will be the isotopic cluster of the molecular ion peak due to the natural abundance of bromine and chlorine isotopes. [13]Fragmentation will likely involve the loss of the substituents. The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds. [14]Similarly, the loss of the methyl group or a chlorine radical would also be expected fragmentation pathways.

Potential Synthetic Approach

While a specific, published synthesis for this compound was not found, a plausible synthetic route can be designed using established methods for the synthesis of polysubstituted benzenes. The order of substituent introduction is critical and must be carefully planned based on the directing effects of the groups already present on the ring. [15][16][17][18] A possible retrosynthetic analysis would involve strategically introducing the halogen and methyl groups through electrophilic aromatic substitution reactions. The specific sequence would need to be optimized in a laboratory setting to maximize the yield of the desired isomer.

Conclusion

The characterization of this compound is achieved through a multi-technique spectroscopic approach. While experimental data is not widely available, a comprehensive analytical profile can be confidently predicted based on the known structure and well-established principles of NMR, IR, and mass spectrometry. This guide provides the foundational data and protocols necessary for researchers to identify and utilize this compound in their synthetic endeavors, ensuring a high degree of confidence in the material's identity and purity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gomez-Peralta, C., et al. (2022). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Link]

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

-

Wodicka, L. M., et al. (2022). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Link]

-

Scribd. Fluorine NMR: Analyzing F-19 Compounds. [Link]

-

Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Fiveable. Synthesis of Polysubstituted Benzenes. [Link]

-

PubChem. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene. National Center for Biotechnology Information. [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes. [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of a disubstituted benzene? [Link]

-

OpenStax. 16.10 Synthesis of Polysubstituted Benzenes. [Link]

-

Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

-

PubChem. 2-Bromo-1-chloro-5-fluoro-3-methylbenzene. National Center for Biotechnology Information. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Millersville University. Table of Characteristic IR Absorptions. [Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. The Infrared and Raman Spectra of Toluene, Toluene-α-d3, m-Xylene, and m-Xylene-αα′-d6. [Link]

-

The University of Liverpool Repository. Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. [Link]

-

SlidePlayer. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

-

Chemistry LibreTexts. Br and Cl. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR chemical shift prediction of benzenes [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fiveable.me [fiveable.me]

- 16. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is for research and informational purposes only. The CAS number initially provided, 1242339-10-1, corresponds to the chemical intermediate 2-Bromo-5-chloro-1-fluoro-3-methylbenzene. This guide focuses on GSK2830371 (CAS: 1404456-53-6), a compound with significant biological activity and relevance to drug discovery, which appears to be the intended subject of the query.

Introduction

Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), is a serine/threonine phosphatase that plays a critical role in the regulation of the DNA damage response (DDR) and cell cycle checkpoints. Overexpression of Wip1 is observed in various human cancers and is often associated with the attenuation of tumor suppressor pathways, most notably the p53 pathway. GSK2830371 has emerged as a potent and selective allosteric inhibitor of Wip1 phosphatase, offering a promising therapeutic strategy for cancers with amplified PPM1D and wild-type TP53. This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and key experimental protocols related to GSK2830371.

Chemical and Physical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [1][2][3] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1] |

| Molecular Weight | 461.02 g/mol | [1] |

| Purity | ≥97% (HPLC), ≥98% | [1] |

| Appearance | Light yellow powder | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |

| Storage | Store at -20°C. | [1] |

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 functions as a highly potent and selective allosteric inhibitor of Wip1 phosphatase.[1][3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain located outside the catalytic site of Wip1.[4] This allosteric interaction induces a conformational change in the enzyme, thereby preventing it from dephosphorylating its substrates. This mode of inhibition is reversible and non-competitive with respect to the substrate. The specificity of GSK2830371 for Wip1 is remarkable, showing little to no activity against a panel of over 20 other phosphatases.[1]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of key Wip1 substrates. These include critical proteins involved in the DNA damage response and tumor suppression, such as:

-

p53 (at Ser15): A tumor suppressor protein that regulates cell cycle arrest, apoptosis, and DNA repair.[2][3]

-

Chk2 (at Thr68): A checkpoint kinase that is activated in response to DNA damage.[3]

-

H2AX (at Ser139): A histone variant that is phosphorylated at sites of DNA double-strand breaks.[3]

-

ATM (at Ser1981): A primary sensor of DNA double-strand breaks.[3]

By preventing the dephosphorylation of these substrates, GSK2830371 effectively restores and enhances the activity of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with amplified PPM1D.[2] Furthermore, treatment with GSK2830371 has been shown to induce the ubiquitination-dependent degradation of the Wip1 protein itself, further amplifying its inhibitory effect.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK2830371.

Biological Activity and Therapeutic Potential

GSK2830371 exhibits potent and selective biological activity, primarily in cancer cells characterized by PPM1D amplification and wild-type TP53.

In Vitro Activity

-

Enzymatic Inhibition: GSK2830371 potently inhibits Wip1 phosphatase activity with an IC₅₀ of 6 nM for the dephosphorylation of a fluorescent diphosphate substrate (FDP) and 13 nM for the dephosphorylation of its endogenous substrate, phospho-p38 MAPK (T180).[2]

-

Cellular Activity: In PPM1D-amplified breast cancer cell lines such as MCF7, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates.[2][3] This activation of the p53 pathway is evidenced by the increased levels of p21, a downstream target of p53.[2]

-

Antiproliferative Effects: GSK2830371 demonstrates selective antiproliferative activity in a subset of lymphoid cell lines that possess wild-type TP53.[3] In MCF-7 cells, the 50% growth inhibitory concentration (GI₅₀) is 2.65 µM.[2]

-

Synergistic Effects: Co-treatment of cancer cells with GSK2830371 and other DNA-damaging agents, such as doxorubicin, or MDM2 inhibitors, results in a synergistic antiproliferative effect in a p53-dependent manner.[1][3]

In Vivo Activity

-

Oral Bioavailability: GSK2830371 is orally bioavailable, a crucial characteristic for its development as a therapeutic agent.[1]

-

Tumor Xenograft Studies: In mouse xenograft models using DOHH2 lymphoma cells, oral administration of GSK2830371 resulted in significant tumor growth inhibition.[3] A twice-daily (BID) dosing regimen of 150 mg/kg led to 41% tumor growth inhibition, while a thrice-daily (TID) regimen resulted in 68% inhibition after 14 days.[2] This suggests that sustained inhibition of Wip1 is necessary for maximal antitumor efficacy, which is consistent with the compound's short half-life in mice.[2]

-

Pharmacodynamic Effects: In vivo, GSK2830371 treatment leads to increased phosphorylation of Chk2 (T68) and p53 (S15) and a decrease in Wip1 protein concentrations in DOHH2 tumors, confirming its mechanism of action in a living system.[3]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the activity of GSK2830371.

In Vitro Wip1 Phosphatase Activity Assay

This protocol describes a fluorescent-based assay to measure the enzymatic activity of Wip1 and the inhibitory effect of GSK2830371.

Materials:

-

Recombinant Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371

-

DMSO (for compound dilution)

-

384-well microplate

-

Fluorescence microplate reader (excitation/emission ~485/530 nm)

Procedure:

-

Prepare a serial dilution of GSK2830371 in DMSO.

-

In a 384-well plate, add 1 µL of the diluted GSK2830371 or DMSO (vehicle control).

-

Add 20 µL of a solution containing 50 µM FDP substrate to each well.

-

Initiate the reaction by adding 10 µL of a solution containing 10 nM Wip1 enzyme in assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity on a microplate reader.

-

Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control and determine the IC₅₀ value.

Rationale: The dephosphorylation of FDP by Wip1 generates a fluorescent signal. The inhibition of Wip1 by GSK2830371 results in a decrease in fluorescence, allowing for the quantification of its inhibitory potency.

Western Blot Analysis of Wip1 Substrate Phosphorylation

This protocol details the procedure to assess the effect of GSK2830371 on the phosphorylation status of Wip1 substrates in cultured cells.

Materials:

-

Cancer cell line with PPM1D amplification (e.g., MCF7)

-

Complete cell culture medium

-

GSK2830371

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against phospho-p53 (Ser15), phospho-Chk2 (T68), total p53, total Chk2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF7 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK2830371 or DMSO for a specified duration (e.g., 2, 4, 8 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Rationale: This experiment directly visualizes the increase in phosphorylation of key Wip1 substrates following treatment with GSK2830371, confirming its on-target effect within a cellular context.

Sources

The Analytical Lens: A Technical Guide to the Spectroscopic Analysis of 2-bromo-5-chloro-3-methylbenzene Derivatives

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the spectroscopic analysis of 2-bromo-5-chloro-3-methylbenzene and its derivatives. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides a framework for robust, self-validating analytical protocols.

Introduction: The Structural Significance of Halogenated Aromatic Compounds

Substituted halogenated benzene derivatives are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. 2-bromo-5-chloro-3-methylbenzene, with its distinct substitution pattern, presents a valuable scaffold for the synthesis of novel compounds. Accurate and unambiguous structural elucidation is therefore paramount, necessitating a multi-faceted spectroscopic approach. This guide will systematically dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to this class of molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-bromo-5-chloro-3-methylbenzene, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ¹H NMR spectrum of 2-bromo-5-chloro-3-methylbenzene is predicted to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, and methyl substituents. The bromine and chlorine atoms are electronegative and will deshield nearby protons, shifting their signals downfield. Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect. The coupling patterns (splitting) between adjacent protons provide crucial information about their relative positions on the aromatic ring.

Predicted ¹H NMR Spectral Data for 2-bromo-5-chloro-3-methylbenzene:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet (d) | J (ortho) = ~2 Hz |

| H-6 | 7.0 - 7.2 | Doublet (d) | J (ortho) = ~2 Hz |

| CH₃ | 2.3 - 2.5 | Singlet (s) | N/A |

Causality Behind Predictions:

-

Chemical Shifts: The aromatic protons are in the typical downfield region for aromatic compounds (7.0-8.0 ppm). The exact positions are influenced by the combined electronic effects of the substituents.

-

Multiplicity: H-4 and H-6 are expected to appear as doublets due to coupling with each other. The small expected coupling constant is characteristic of a meta-relationship on a benzene ring.

-

Methyl Singlet: The methyl protons are not adjacent to any other protons, hence they appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 2-bromo-5-chloro-3-methylbenzene derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

For quantitative analysis, add a known amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.

-

Typical acquisition parameters include a standard single-pulse sequence, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Average 8 to 64 scans to improve the signal-to-noise ratio, depending on the sample concentration.

-

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Expertise & Experience: The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For 2-bromo-5-chloro-3-methylbenzene, seven distinct signals are expected (six for the aromatic carbons and one for the methyl carbon). The chemical shifts of the aromatic carbons are significantly influenced by the electronegativity of the directly attached halogens. Carbons bonded to bromine and chlorine will be deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Spectral Data for 2-bromo-5-chloro-3-methylbenzene:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br | 120 - 125 |

| C-Cl | 132 - 136 |

| C-CH₃ | 138 - 142 |

| C-H (aromatic) | 125 - 135 |

| CH₃ | 20 - 25 |

Causality Behind Predictions:

-

Substituent Effects: The electronegative halogen atoms deshield the carbons to which they are attached, resulting in downfield shifts. The carbon attached to chlorine will likely be further downfield than the one attached to bromine due to chlorine's higher electronegativity. The methyl carbon will appear in the typical aliphatic region.[1][2] The remaining aromatic carbons will have shifts influenced by the overall substitution pattern.[1][2][3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of ¹³C.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-resolution NMR spectrometer with a broadband probe.

-

Employ proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary compared to ¹H NMR.

-

A greater number of scans will be required to achieve a good signal-to-noise ratio.

-

Diagram of Spectroscopic Analysis Workflow

Sources

Reactivity of 2-bromo-5-chloro-1-fluoro-3-methylbenzene

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-bromo-5-chloro-1-fluoro-3-methylbenzene (IUPAC Name), a polyhalogenated aromatic compound of significant interest in synthetic chemistry. As a versatile building block, its utility is dictated by the nuanced interplay of its four distinct substituents. This document, intended for researchers, scientists, and professionals in drug development and materials science, delves into the electronic and steric landscape of the molecule, offering predictive insights and field-proven protocols for its strategic functionalization. We will explore key reaction classes, including metal-halogen exchange, cross-coupling reactions, and nucleophilic aromatic substitution, explaining the causality behind experimental design and providing self-validating, step-by-step methodologies.

Molecular Structure and Physicochemical Properties

This compound is a substituted toluene with a unique arrangement of electron-withdrawing and electron-donating groups. This substitution pattern creates a complex electronic environment that governs its reactivity.

Caption: Chemical structure of the title compound.[1]

Analysis of Substituent Effects

The reactivity of the benzene ring is a composite of the inductive and resonance effects of its substituents.[2][3]

-

Fluorine (C1): Strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity. It has a weak electron-donating resonance effect (+M). Overall, it is a deactivating group but directs electrophilic attack to the ortho and para positions.[2]

-

Bromine (C2): Inductively withdrawing (-I) and weakly donating through resonance (+M). Like other halogens, it deactivates the ring but is an ortho, para-director.[4]

-

Methyl (C3): An electron-donating group through induction (+I) and hyperconjugation. It is an activating group and a strong ortho, para-director.[4][5]

-

Chlorine (C5): Possesses similar electronic properties to bromine, acting as a deactivating, ortho, para-directing group.[4]

The cumulative effect of three deactivating halogens and one activating methyl group renders the ring electron-deficient and generally less susceptible to electrophilic aromatic substitution. However, this electron deficiency is the cornerstone of its utility in other reaction classes.

Physicochemical Data

Quantitative data for this specific molecule is consolidated from various chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 1242339-10-1 | [1][6] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=CC(=C1Br)F)Cl | [1] |

| InChIKey | BAGCZQFQADYULL-UHFFFAOYSA-N | [1] |

Core Reactivity: Metal-Halogen Exchange

The most synthetically valuable transformation for this molecule is the metal-halogen exchange, a foundational reaction for creating organometallic intermediates.[7] This reaction's regioselectivity is kinetically controlled, primarily influenced by the stability of the resulting carbanion and the C-X bond strength.

The established reactivity trend for halogens in this exchange is I > Br > Cl >> F.[8] Consequently, the C-Br bond at the C2 position is the exclusive site of metal-halogen exchange. The steric hindrance from the adjacent methyl (C3) and fluoro (C1) groups can influence the reaction rate but does not typically prevent the exchange.[9][10]

Caption: Workflow for selective functionalization via metal-halogen exchange.

Experimental Protocol: Lithiation and Quenching

This protocol describes a general, self-validating procedure for the selective lithiation at the C2 position followed by electrophilic capture.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Electrophile (e.g., dry ice, DMF, benzaldehyde) (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Argon or Nitrogen atmosphere

Procedure:

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

Dissolution: Dissolve this compound in anhydrous THF. The choice of THF is critical as it effectively solvates the organolithium species.[11]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions, such as the formation of benzyne intermediates or reaction with the solvent.[11]

-

Lithiation: Add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is typically rapid. Stir for 30-60 minutes at -78 °C to ensure complete exchange.

-

Electrophilic Quench: Add the chosen electrophile to the aryllithium solution. For gaseous electrophiles like CO₂ (from dry ice), the solution can be transferred via cannula onto crushed, freshly sublimed dry ice.

-

Workup: Allow the reaction to warm slowly to room temperature. Quench by the slow addition of saturated aqueous NH₄Cl.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Advanced Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The aryllithium or corresponding Grignard reagent generated from metal-halogen exchange is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond formations via transition metal-catalyzed cross-coupling reactions.[12]

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming biaryl structures. The organoboron reagent is typically generated in situ from the aryllithium or prepared separately.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of the Grignard Reagent

This protocol uses a magnesium-halogen exchange to form a Grignard reagent, which can be more tolerant of certain functional groups than its lithium counterpart.[13]

Materials:

-

This compound (1.0 eq)

-

Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl (1.1 eq)

-

Arylboronic acid (1.2 eq)

-

Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Aqueous base (e.g., 2M K₂CO₃)

-

Anhydrous THF or 1,4-Dioxane

Procedure:

-

Grignard Formation: In an inert atmosphere, dissolve the starting aryl bromide in anhydrous THF. Cool to 0 °C or -20 °C. Add the i-PrMgCl solution dropwise. The use of i-PrMgCl is advantageous as it often provides higher regioselectivity and functional group tolerance.[13] Stir for 1-2 hours to ensure complete formation of the arylmagnesium species.

-

Coupling Setup: In a separate flask, add the arylboronic acid, the palladium catalyst, and the aqueous base. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

-

Coupling Reaction: Transfer the freshly prepared Grignard reagent from step 1 into the second flask via cannula. Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (typically 60-100 °C) and monitor by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction to room temperature and quench with water. Perform a standard aqueous workup and extraction as described in section 2.1. Purify the product by column chromatography.

Other Potential Reactivities

Nucleophilic Aromatic Substitution (SNAr)

While the molecule lacks a strongly activating group for SNAr (like a nitro group), the cumulative electron-withdrawing effect of the three halogens can enable substitution with very strong nucleophiles (e.g., sodium amide, alkoxides) under forcing conditions.[14][15] The most likely position for attack would be C1 (activated by the ortho bromine and para chlorine) or C5 (activated by the ortho fluorine and para bromine), depending on the stability of the intermediate Meisenheimer complex.

Halogen Dance

In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), polyhalogenated arenes can undergo a "halogen dance," a base-catalyzed migration of a halogen atom.[16][17] This is a potential side reaction during attempts at direct deprotonation (lithiation) and could lead to isomeric products. For this substrate, a bromine migration from C2 to an adjacent, more thermodynamically stable position could theoretically occur, although this is less common than metal-halogen exchange with organolithium reagents.[18]

Applications in Research and Development

The true value of this compound lies in its capacity as a highly functionalized scaffold. The ability to selectively address the C2 position allows for the introduction of a wide range of substituents. The remaining halogen atoms (F and Cl) can be used for further downstream modifications or can be retained to modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final molecule.[19] This makes it a valuable intermediate for constructing complex molecules in medicinal chemistry and materials science.[20]

Conclusion

This compound is a molecule whose reactivity is dominated by the C-Br bond. Its synthetic utility is unlocked through selective metal-halogen exchange, which provides a gateway to a diverse array of functionalizations via organometallic intermediates and subsequent cross-coupling reactions. Understanding the delicate balance of electronic and steric effects presented by its substituents is paramount for designing rational, efficient, and high-yielding synthetic routes. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile building block in advanced chemical synthesis.

References

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Leroux, F. R., Schlosser, M., Zohar, E., & Marek, I. (2004). Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. PDF. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

-

PubChem. 2-Bromo-1-chloro-5-fluoro-3-methylbenzene. [Link]

-

Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. [Link]

-

ACS Publications. Base-catalyzed halogen dance reaction at thiophenes: a spectroscopic reinvestigation of the synthesis of 2,5-dibromo-3-(trimethylsilyl)thiophene. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Steric effects. [Link]

-

Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. [Link]

-

NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

Semantic Scholar. Halogen dance reactions--a review. [Link]

-

PubChem. This compound. [Link]

-

ACS Publications. Base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

ACS Publications. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Phenyl Group Transfer from Germanium. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. [Link]

-

TCNJ Journal of Student Scholarship. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]

-

PubMed. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]

-

ResearchGate. Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes. [Link]

-

ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

-

NIH National Library of Medicine. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-5-chloro-1,3-dimethylbenzene in Modern Organic Synthesis. [Link]

-

Scribd. Organic Chemistry Class 11 Notes by Bharat Panchal. [Link]

-

PubChem. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. [Link]

-

Chemistry LibreTexts. 16.6: Trisubstituted Benzenes - Additivity of Effects. [Link]

-